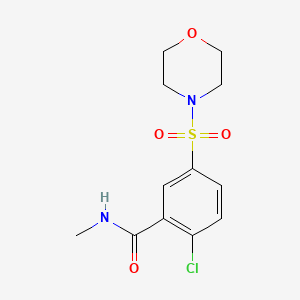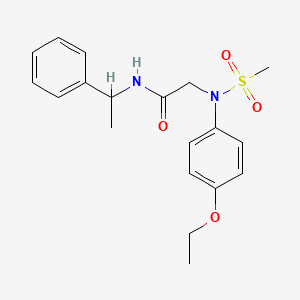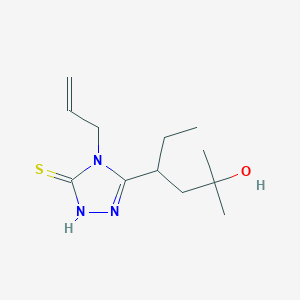![molecular formula C22H21ClO5 B5160648 butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)
butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP belongs to the class of flavonoids and exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The exact mechanism of action of butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth. Additionally, this compound induces the expression of p53, a tumor suppressor gene that plays a critical role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also scavenges free radicals and reduces oxidative stress, which contributes to its anti-inflammatory and anticancer effects.
実験室実験の利点と制限
One of the major advantages of using butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate in lab experiments is its potent anticancer activity against various types of cancer cells. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical application.
将来の方向性
There are several potential future directions for butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate research, including its use in combination with other anticancer agents to enhance its therapeutic efficacy. This compound may also be studied for its potential neuroprotective effects and its ability to modulate the gut microbiome. Additionally, the development of novel delivery systems for this compound may overcome its solubility issues and enhance its bioavailability. Overall, this compound represents a promising therapeutic agent with a wide range of potential applications in various fields of medicine.
合成法
Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be synthesized using a variety of methods, including condensation reaction, esterification reaction, and cyclization reaction. One of the most commonly used methods for synthesizing this compound involves the reaction of 7-hydroxy-4-chromone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate and butyl bromide. The resulting product is then subjected to esterification with propanoic acid and butanol to obtain this compound.
科学的研究の応用
Butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. Several studies have demonstrated that this compound exhibits potent anticancer effects against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting multiple signaling pathways involved in cancer progression.
特性
IUPAC Name |
butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-3-4-11-26-22(25)14(2)28-17-9-10-18-20(12-17)27-13-19(21(18)24)15-5-7-16(23)8-6-15/h5-10,12-14H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIUYKNGVHUOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)

![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)


![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
